N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thiazole intermediate.
Attachment of the Methylphenoxy Group: The methylphenoxy group is attached via an etherification reaction, where a methylphenol derivative reacts with the thiazole intermediate in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-Fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and membrane permeability, while the thiazole ring contributes to its stability and binding affinity to molecular targets.
Properties
CAS No. |
61384-02-9 |
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Molecular Formula |
C18H15FN2O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-(4-methylphenoxy)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H15FN2O2S/c1-11-3-9-15(10-4-11)23-17-16(13-5-7-14(19)8-6-13)21-18(24-17)20-12(2)22/h3-10H,1-2H3,(H,20,21,22) |
InChI Key |
CQTFLYKVDVCWNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(N=C(S2)NC(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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